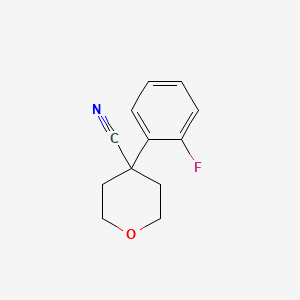

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile

Overview

Description

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is a fluorinated tetrahydropyran derivative featuring a nitrile group at the 4-position and a 2-fluorophenyl substituent. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structure combines the rigidity of the tetrahydropyran ring with the electronic effects of the fluorine atom, which can influence reactivity, solubility, and biological interactions .

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with tetrahydropyran-4-carbonitrile under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high purity and yield .

Chemical Reactions Analysis

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Scientific Research Applications

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The carbonitrile group may also play a role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

- Structure : Differs by a chlorine atom at the para position of the phenyl ring.

- Properties :

- Applications : Used in crystallography and as a precursor for metal-catalyzed coupling reactions.

4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile

- Structure : Bromine substituent at the meta position.

- CAS 245439-36-5; purity and stability data are less documented compared to fluoro/chloro analogues .

4-[(2,3-Difluorophenyl)hydroxymethyl]tetrahydro-2H-pyran-4-carbonitrile

- Structure : Difluorophenyl group with a hydroxymethyl side chain.

- Properties :

Analogues with Additional Functional Groups

4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile

- Structure: Nitro and methylamino groups at positions 5 and 6, respectively, with a para-fluorophenyl group.

- Properties: Exhibits a boat conformation in the pyran ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure . The nitro group increases electrophilicity, making it reactive in nucleophilic substitutions.

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

- Structure: Dimethylamino group replaces the fluorophenyl substituent.

- Properties: Basic amino group alters electronic properties, increasing solubility in acidic conditions.

Heterocyclic Analogues

Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate

- Structure: Thiophene ring replaces tetrahydropyran, with an ester and amino group.

- Properties: Thiophene’s aromaticity enhances conjugation, affecting UV absorption and redox behavior. Synthesized via cyclization of 4-fluoroacetophenone and ethyl cyanoacetate .

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

- Structure : Dihydropyridine core with dual nitrile groups.

- Properties :

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature in this compound enhances the nitrile group’s electrophilicity, favoring reactions like nucleophilic additions .

- Synthetic Challenges : Bromo and chloro derivatives require stringent safety protocols due to hazardous decomposition products, whereas fluoro analogues generally exhibit better stability .

Biological Activity

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a fluorinated phenyl group and a carbonitrile functional group. Its molecular structure enhances its reactivity and interaction with biological targets, making it a subject of various pharmacological studies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

Anticancer Activity :

The compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and lung cancer models.

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF7: 50 µM (70% reduction in viability)

- A549: 40 µM (significant reduction in viability)

Mechanistically, it appears to activate pathways associated with oxidative stress, leading to increased apoptosis rates in treated cells.

-

Enzyme Inhibition :

The compound has been identified as an inhibitor of succinate dehydrogenase, a crucial enzyme in the tricarboxylic acid cycle. This inhibition may contribute to its anticancer effects by disrupting cellular metabolism in rapidly dividing cells. -

Cell Signaling Modulation :

It influences various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways. -

Reactive Oxygen Species (ROS) Generation :

It induces ROS production, which can lead to oxidative damage in cancer cells, promoting apoptosis. -

Interaction with Biomolecules :

The compound interacts with proteins and enzymes involved in metabolic pathways, affecting their activity and altering cellular responses.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited growth in multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent for treating resistant infections.

- Cancer Research : In an experimental study involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. Analysis revealed activation of apoptotic markers such as caspase-3 and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation of substituted aldehydes with nitrile-containing precursors under basic catalysis (e.g., triethylamine in ethanol). For example, benzoylacetonitrile reacts with 2-fluorobenzaldehyde in ethanol with Et₃N as a catalyst, followed by cyclization . Optimization includes adjusting stoichiometry (1:1 molar ratio), solvent polarity (ethanol vs. acetonitrile), and temperature (room temperature vs. reflux). Monitoring via TLC or HPLC ensures intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Identify the fluorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons) and tetrahydropyran signals (δ ~1.5–4.5 ppm for CH₂ and CH groups). The nitrile group (C≡N) appears as a singlet at ~120 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve the boat conformation of the tetrahydropyran ring (puckering parameters: q₂ = 0.0826 Å, θ = 88.18°) and dihedral angles between substituents (e.g., 87.11° between fluorophenyl and pyran rings) .

- IR Spectroscopy : Confirm the C≡N stretch (~2240 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- First Aid : For skin exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention without inducing vomiting .

- Storage : Keep in airtight containers away from oxidizing agents to prevent hazardous decomposition (e.g., hydrogen chloride release) .

Advanced Research Questions

Q. How can crystallographic disorder in the fluorophenyl or pyran rings be resolved during structure refinement?

- Methodology : Use SHELXL (via the PART command) to model disorder by splitting atoms into multiple positions with refined occupancy ratios. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with CheckCIF to ensure ADPs and bond lengths align with expected values (e.g., C-F bond length: 1.35 Å) . For severe cases, consider high-resolution synchrotron data or low-temperature crystallography to reduce thermal motion artifacts.

Q. How do computational methods (DFT, MD) explain discrepancies between experimental NMR data and predicted spectra?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the molecular geometry and simulate NMR chemical shifts. Compare experimental ¹³C shifts (e.g., C≡N at ~120 ppm) with computed values. Root-mean-square deviations (RMSD) >5 ppm indicate conformational flexibility or solvent effects. For this compound, intramolecular F···H-C interactions (JFH = 2.6 Hz) may require explicit solvent modeling in MD simulations to match experimental NOESY correlations .

Q. What strategies address low yields in the cyclization step of the synthesis?

- Methodology :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) while maintaining yield .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., carboxylic acids from nitrile degradation) and adjust pH or moisture control.

Properties

IUPAC Name |

4-(2-fluorophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYSNTZJNYCWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.